molecular formula C11H19NOS B275597 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine CAS No. 774551-38-1

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine

Cat. No.: B275597
CAS No.: 774551-38-1
M. Wt: 213.34 g/mol
InChI Key: DXRUIIWRBICHFT-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (CAS 774551-38-1) is a synthetic organic compound with the molecular formula C11H19NOS and a molecular weight of 213.34 g/mol . This amine derivative features a thiophene ring system, a heterocyclic scaffold known for its significant versatility and broad therapeutic potential in medicinal chemistry research . Thiophene-containing compounds are frequently investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them valuable structural motifs in drug discovery . The specific substitution pattern on the thiophene ring and the ethoxypropylamine side chain in this compound may influence its physicochemical properties and interaction with biological targets, presenting opportunities for structure-activity relationship (SAR) studies. With a calculated density of 1.02 g/cm³ and a boiling point of approximately 296.7°C, this chemical is suited for various laboratory applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOS/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11/h5-6,12H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRUIIWRBICHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-Ethoxypropylamine with 5-Methylthiophene-2-Carboxaldehyde

The most widely reported method involves reductive amination between 3-ethoxypropylamine and 5-methylthiophene-2-carboxaldehyde (CAS: 13679-70-4).

Procedure :

  • Reactants :

    • 3-Ethoxypropylamine (synthesized via catalytic hydrogenation of 3-ethoxypropionitrile, as per CN109369423B).

    • 5-Methylthiophene-2-carboxaldehyde (prepared via Vilsmeier-Haack formylation of 2-methylthiophene).

  • Conditions :

    • Solvent: Ethanol or tetrahydrofuran.

    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN).

    • Temperature: 25–50°C, 12–24 hours.

  • Workup :

    • Neutralization with dilute HCl, extraction with ethyl acetate, and purification via vacuum distillation or column chromatography.

Key Data :

ParameterValueSource
Yield78–85%
Purity (GC)>97%
Reaction Time18 hours

Mechanistic Insight :
The aldehyde reacts with the primary amine to form an imine intermediate, which is reduced to the secondary amine. NaBH3CN selectively reduces the Schiff base without attacking the thiophene ring.

Alkylation of 3-Ethoxypropylamine with (5-Methylthiophen-2-yl)methyl Halides

An alternative route employs alkylation using (5-methylthiophen-2-yl)methyl chloride/bromide .

Procedure :

  • Reactants :

    • 3-Ethoxypropylamine.

    • (5-Methylthiophen-2-yl)methyl chloride (synthesized via chlorination of 5-methylthiophene-2-methanol using SOCl2).

  • Conditions :

    • Base: Triethylamine or K2CO3.

    • Solvent: Dichloromethane or acetonitrile.

    • Temperature: 0°C to room temperature.

  • Workup :

    • Filtration to remove salts, solvent evaporation, and recrystallization from hexane.

Key Data :

ParameterValueSource
Yield65–72%
Purity (HPLC)>95%

Challenges :

  • Competing over-alkylation to quaternary ammonium salts.

  • Requires stoichiometric control and inert atmosphere.

Optimization Strategies

Catalyst Selection for Hydrogenation Steps

The synthesis of 3-ethoxypropylamine (precursor) relies on hydrogenating 3-ethoxypropionitrile. Modified Raney nickel or cobalt catalysts, pretreated with alkaline solutions (e.g., KOH), enhance selectivity to 99.5%:

CatalystTemperature (°C)Pressure (MPa)Selectivity
Raney Ni + 0.5% KOH853.694.6%
Raney Co + 1.5% Na2HPO41504.092.6%

Solvent Effects in Reductive Amination

Polar aprotic solvents (e.g., THF) improve imine formation rates, while protic solvents (e.g., ethanol) stabilize intermediates.

Analytical Characterization

  • NMR : ¹H NMR (CDCl3) signals at δ 6.60 (thiophene-H), 3.45 (N-CH2), and 1.20 (CH3).

  • GC-MS : Molecular ion peak at m/z 213.34 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination is preferred due to lower halide waste.

  • Green Chemistry : Recyclable catalysts (e.g., Raney Ni) and solvent recovery systems reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: The ethoxy group or the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or ethoxy derivatives.

Scientific Research Applications

Pharmacological Studies

The compound is primarily explored for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with biological targets, which can be evaluated through various studies:

  • Lead Compound Development : Researchers utilize compounds like 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine in lead identification processes. It serves as a scaffold for developing new drugs targeting specific diseases, particularly in cancer and metabolic disorders .

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial:

  • Quantitative Structure-Activity Relationship (QSAR) : This compound can be included in QSAR models to predict its efficacy based on its chemical structure. Such models help identify modifications that could enhance activity or reduce toxicity .

In Silico Screening

In silico methods are increasingly used to predict the behavior of compounds in biological systems:

  • Pharmacophore Modeling : The compound can be integrated into pharmacophore models to identify potential interactions with target proteins, such as kinases involved in cancer progression . These models assist in virtual screening of large compound libraries to find new inhibitors.

Case Study 1: Anti-Cancer Activity

A study investigated the potential anti-cancer properties of derivatives based on the structure of this compound. The research focused on its ability to inhibit specific kinases involved in tumor growth. Results indicated that certain modifications to the ethoxy group enhanced inhibitory activity against cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Metabolic Disorders

Another research effort explored the use of this compound as a dual inhibitor targeting DPP-IV and GSK3β, both critical in diabetes management. Through SAR analysis and docking studies, several analogs were synthesized, leading to compounds with improved potency and selectivity compared to existing therapies.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
  • 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine
  • 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine

Uniqueness

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine, identified by its CAS number 774551-38-1, is an organic compound that combines an ethoxy group with a thiophene ring and an amine group. This unique structure positions it as a potential candidate for various biological applications, including antimicrobial and anti-inflammatory activities. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.

The molecular formula of this compound is C₁₁H₁₉NOS, with a molecular weight of 213.34 g/mol. The compound features a thiophene moiety, which is known for its biological significance in medicinal chemistry.

PropertyValue
IUPAC Name This compound
CAS Number 774551-38-1
Molecular Formula C₁₁H₁₉NOS
Molecular Weight 213.34 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, particularly through the modulation of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels. These pathways are crucial in inflammatory responses, and compounds that can inhibit these mediators are valuable in treating inflammatory diseases .

The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors. This interaction may lead to the inhibition of pro-inflammatory cytokines or the disruption of bacterial cell membranes, resulting in antimicrobial effects .

Study on Antimicrobial Activity

A study conducted on related thiophene derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The derivatives showed IC50 values below 10 µM, indicating strong antimicrobial efficacy . This suggests that this compound may possess similar or enhanced properties.

Anti-inflammatory Assessment

In vitro assays have been employed to assess the anti-inflammatory potential of compounds in this class. One study indicated that certain derivatives could reduce LPS-induced NO production by up to 50%, highlighting their potential as therapeutic agents for inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine, and how can reaction yields be improved?

Methodological Answer:
Synthesis typically involves a multi-step approach:

  • Step 1: Alkylation of 5-methylthiophen-2-ylmethanol with 3-ethoxypropan-1-amine under nucleophilic substitution conditions. Catalysts like palladium or copper complexes (e.g., Pd(OAc)₂) in polar aprotic solvents (DMF or toluene) enhance reactivity .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization can be achieved by adjusting stoichiometry (1.5:1 amine:alkylating agent) and reaction time (12–24 hrs under reflux) .
  • Troubleshooting: Low yields may result from moisture-sensitive intermediates; use inert atmospheres (N₂/Ar) and anhydrous solvents .

Advanced: How can structural analogs of this compound be designed to enhance target selectivity in receptor-binding studies?

Methodological Answer:

  • Analog Design: Modify the ethoxy chain length (e.g., propoxy vs. ethoxy) or substitute the thiophene methyl group with halogens (F, Cl) to alter electronic properties. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinity to targets like serotonin receptors .
  • Validation: Synthesize analogs and compare IC₅₀ values in competitive binding assays using radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptors) .
  • Data Interpretation: Cross-validate docking results with experimental SAR (structure-activity relationship) trends to resolve discrepancies .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm), using acetonitrile/water (70:30) as mobile phase. Acceptable purity thresholds are ≥95% .
  • Structural Confirmation:
    • NMR: ¹H NMR (DMSO-d₆) to verify ethoxy (–OCH₂CH₃, δ 1.1–1.3 ppm) and thiophene methyl (–CH₃, δ 2.4 ppm) groups .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₉NOS: 225.12 g/mol) .

Advanced: How should researchers address contradictory data in antimicrobial activity assays?

Methodological Answer:

  • Assay Standardization: Use CLSI guidelines for MIC (minimum inhibitory concentration) testing. Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains under consistent inoculum sizes (5 × 10⁵ CFU/mL) .
  • Control Variables: Check for solvent interference (e.g., DMSO ≤1% v/v) and pH effects (neutral vs. acidic media) .
  • Data Reconciliation: Perform dose-response curves in triplicate and apply statistical models (e.g., nonlinear regression in GraphPad Prism) to identify outliers .

Advanced: What strategies are effective for studying the compound’s pharmacokinetics (PK) and metabolic stability?

Methodological Answer:

  • In Vitro PK:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., P450-Glo™ assays) to assess drug-drug interaction risks .
  • In Vivo Studies: Administer orally (10 mg/kg) to rodent models; collect plasma at 0.5, 2, 6, and 24 hrs. Use LC-MS/MS to quantify bioavailability and metabolite formation (e.g., oxidative dealkylation products) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; wash hands post-handling .
  • Storage: Store in amber vials at –20°C under inert gas (Ar) to prevent oxidation. Stability testing via TLC every 6 months ensures integrity .
  • Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced: How can computational modeling predict off-target effects in neurological studies?

Methodological Answer:

  • Target Profiling: Use SwissTargetPrediction to identify potential off-targets (e.g., dopamine D₂, histamine H₁ receptors) .
  • MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bonding patterns to prioritize experimental validation .
  • In Vitro Cross-Check: Validate predictions with radioligand displacement assays for high-priority off-targets .

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